molecular formula C8H10ClN3O2 B11802321 4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine

4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine

Cat. No.: B11802321
M. Wt: 215.64 g/mol
InChI Key: UXAIUUDTPQALBO-UHFFFAOYSA-N
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Description

4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine is a chemical compound with the molecular formula C8H10ClN3O2 and a molecular weight of 215.64 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine typically involves the reaction of 4-chloro-5-aminopyrimidine with tetrahydrofuran-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Coupling reactions: Palladium catalysts, boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a substituted pyrimidine derivative, while coupling reactions could produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine is not well-documented. as a pyrimidine derivative, it may interact with biological targets such as enzymes or nucleic acids, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine is unique due to its specific combination of a chloro group and a tetrahydrofuran-3-yloxy group attached to a pyrimidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

4-chloro-6-(oxolan-3-yloxy)pyrimidin-5-amine

InChI

InChI=1S/C8H10ClN3O2/c9-7-6(10)8(12-4-11-7)14-5-1-2-13-3-5/h4-5H,1-3,10H2

InChI Key

UXAIUUDTPQALBO-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=C(C(=NC=N2)Cl)N

Origin of Product

United States

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